molecular formula C10H16N2O3 B14589676 4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one CAS No. 61191-02-4

4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one

Cat. No.: B14589676
CAS No.: 61191-02-4
M. Wt: 212.25 g/mol
InChI Key: NUXKKPXIACQXIY-UHFFFAOYSA-N
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Description

4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a pyridinone ring substituted with a 2,2-dimethoxyethylamino group and a methyl group. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2,2-dimethoxyethylamine with a suitable pyridinone precursor. One common method involves the condensation of 2,2-dimethoxyethylamine with 6-methyl-2-pyridone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinone derivatives .

Scientific Research Applications

4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Properties

CAS No.

61191-02-4

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C10H16N2O3/c1-7-4-8(5-9(13)12-7)11-6-10(14-2)15-3/h4-5,10H,6H2,1-3H3,(H2,11,12,13)

InChI Key

NUXKKPXIACQXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)NCC(OC)OC

Origin of Product

United States

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